Moexipril hydrochloride is a dipeptide. Moexipril Hydrochloride is the hydrochloride salt form of moexipril, a prodrug and non-sulfhydryl angiotensin converting enzyme (ACE) inhibitor with antihypertensive activity. Moexipril hydrochloride is hydrolized into its active form moexiprilat, which competitively inhibits ACE, thereby blocking the conversion of angiotensin I to angiotensin II. This prevents the actions of the potent vasoconstrictor angiotensin II and leads to vasodilatation. It also prevents angiotensin II-induced aldosterone secretion by the adrenal cortex, thereby promoting diuresis and natriuresis. Moexipril hydrochloride also directly suppresses renin release. See also: Moexiprilat (has active moiety); Hydrochlorothiazide; moexipril hydrochloride (component of).
Related Compounds
Moexiprilat
Compound Description: Moexiprilat is the active metabolite of moexipril hydrochloride. It is a non-sulfhydryl angiotensin-converting enzyme (ACE) inhibitor. [] Moexiprilat exhibits potent inhibition of ACE in guinea pig serum and purified ACE from rabbit lung. [] It also demonstrates antihypertensive effects in various animal models, including renal hypertensive rats, spontaneously hypertensive rats, and perinephritic hypertensive dogs. []
Relevance: Moexiprilat is directly formed in vivo from the hydrolysis of moexipril hydrochloride. [] It shares a similar structure with moexipril hydrochloride, with the key difference being the presence of an ethyl ester group in moexipril hydrochloride that is hydrolyzed to a carboxylic acid group in moexiprilat. []
Hydrochlorothiazide (HCTZ)
Compound Description: Hydrochlorothiazide is a thiazide diuretic commonly used in combination with ACE inhibitors, including moexipril hydrochloride, for the treatment of hypertension. [, ] It acts by inhibiting the reabsorption of sodium and chloride ions in the distal convoluted tubule of the nephron, leading to increased urine output and a reduction in blood volume. []
Relevance: Hydrochlorothiazide is often co-formulated with moexipril hydrochloride in pharmaceutical preparations for the enhanced management of hypertension. [, , ] These two compounds, while structurally distinct, work synergistically to lower blood pressure. [] Moexipril hydrochloride, through its active metabolite moexiprilat, inhibits the renin-angiotensin-aldosterone system, while hydrochlorothiazide reduces blood volume through its diuretic action. []
4-Amino-6-chlorobenzene-1,3-disulfonamide (DSA)
Compound Description: 4-Amino-6-chlorobenzene-1,3-disulfonamide (DSA) is a degradation product of hydrochlorothiazide (HCTZ). []
Relevance: DSA's relevance stems from being a degradation product of hydrochlorothiazide, a compound frequently combined with moexipril hydrochloride in pharmaceutical formulations. [] The presence of DSA can indicate the stability of hydrochlorothiazide within these formulations.
Moxprilat
Compound Description: Moxprilat is a degradation product of moexipril hydrochloride. []
Relevance: Moxprilat's presence signals potential degradation of moexipril hydrochloride in pharmaceutical formulations. [] Monitoring moxprilat levels helps in assessing the stability and shelf life of moexipril hydrochloride-containing medications.
Ramipril
Compound Description: Ramipril is another ACE inhibitor belonging to the dicarboxylate group. [] It is used to treat hypertension, heart failure, and diabetic nephropathy. Like moexipril, ramipril is a prodrug that is metabolized in the liver to its active metabolite, ramiprilat. []
Relevance: Ramipril is often compared to moexipril hydrochloride in terms of their pharmacological effects and therapeutic applications as both are ACE inhibitors used for similar cardiovascular indications. [] They share a similar mechanism of action but differ in their pharmacokinetic profiles.
Enalapril Maleate
Compound Description: Enalapril maleate is an ACE inhibitor. [] It is a prodrug that is hydrolyzed in the liver to its active metabolite, enalaprilat. [] Enalapril is used to treat hypertension, heart failure, and diabetic nephropathy.
Relevance: Enalapril maleate is structurally similar to moexipril hydrochloride. [] Both drugs belong to the ACE inhibitor class and are used for treating similar cardiovascular conditions.
Imidapril Hydrochloride
Compound Description: Imidapril hydrochloride is a long-acting ACE inhibitor. [] It is a prodrug that is hydrolyzed to its active metabolite, imidaprilat. Imidapril is used to treat hypertension and heart failure.
Relevance: Like moexipril hydrochloride, imidapril hydrochloride is a long-acting ACE inhibitor used in the treatment of hypertension. [] Both drugs share a similar mechanism of action, targeting the renin-angiotensin-aldosterone system.
Lisinopril
Compound Description: Lisinopril is a lysine-derived ACE inhibitor. [] Unlike many other ACE inhibitors, lisinopril is not a prodrug and is active in its administered form. It is used to treat hypertension, heart failure, and after a heart attack.
Relevance: Lisinopril, similar to moexipril hydrochloride, is an ACE inhibitor, and both are used for treating hypertension and heart failure. [] They differ in their pharmacokinetic properties, as lisinopril is not a prodrug.
Classification
Type: Angiotensin-converting enzyme inhibitor
Chemical Class: Non-sulfhydryl ACE inhibitor
Trade Name: Univasc
Molecular Formula: C27H34N2O7•HCl
Molecular Weight: 535.04 g/mol
Synthesis Analysis
The synthesis of moexipril hydrochloride involves several key steps:
Alkylation Reaction: The process begins with the alkylation of the tert-butyl ester of L-alanine with ethyl 2-bromo-4-phenylbutanoate. This step is crucial for constructing the dipeptide-like side chain of moexipril.
Cleavage of Tert-butyl Group: The resulting product undergoes treatment with hydrogen chloride to cleave the tert-butyl group, yielding a half acid intermediate.
Coupling Reaction: The half acid is then coupled with a secondary amine derived from tetrahydroisoquinoline, leading to the formation of an amine product.
Final Cleavage and Purification: A subsequent cleavage of the tert-butyl ester in this product with hydrogen chloride results in the formation of moexipril hydrochloride.
These steps highlight the importance of asymmetric induction and selective reactions in achieving the desired stereochemistry and purity of the final product.
Molecular Structure Analysis
The molecular structure of moexipril hydrochloride can be described as follows:
Core Structure: Moexipril features a complex structure with a dipeptide-like configuration, characterized by a tetrahydroisoquinoline ring and an ethyl ester group.
Functional Groups: It contains multiple functional groups including carboxylic acids and amines, which contribute to its pharmacological activity.
Stereochemistry: The presence of chiral centers in its structure necessitates careful control during synthesis to ensure that the biologically active isomer is produced.
The molecular structure facilitates its interaction with angiotensin-converting enzymes, which is critical for its mechanism of action.
Chemical Reactions Analysis
Moexipril hydrochloride participates in various chemical reactions that are essential for its pharmacological activity:
Hydrolysis Reaction: In vivo, moexipril undergoes hydrolysis to convert into its active metabolite, moexiprilat. This reaction is mediated by hepatic enzymes and is crucial for its antihypertensive effects.
ACE Inhibition Mechanism: Moexiprilat inhibits angiotensin-converting enzyme, preventing the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor. This inhibition leads to decreased blood pressure and reduced cardiovascular strain.
Bradykinin Modulation: The inhibition of ACE also results in increased levels of bradykinin, which promotes vasodilation through the production of prostaglandins and nitric oxide.
Mechanism of Action
Moexipril hydrochloride exerts its antihypertensive effects primarily through its active metabolite, moexiprilat. The mechanism can be summarized as follows:
Inhibition of Angiotensin-Converting Enzyme: By blocking this enzyme, moexiprilat prevents the formation of angiotensin II, leading to vasodilation and reduced blood pressure.
Increased Bradykinin Levels: The inhibition also leads to elevated bradykinin levels, contributing to vasodilation through nitric oxide and prostaglandin E2 production.
Cardioprotective Effects: Studies indicate that moexipril may also exhibit cardioprotective properties by reducing myocardial infarct size and inhibiting tissue remodeling mediated by angiotensin II.
Physical and Chemical Properties Analysis
Moexipril hydrochloride possesses several notable physical and chemical properties:
Appearance: Fine white to off-white powder.
Solubility: Soluble in distilled water at approximately 10% weight-to-volume at room temperature.
Bioavailability: Approximately 13% after oral administration; affected by food intake.
Protein Binding: About 90%, indicating significant interaction with plasma proteins.
Half-life: The elimination half-life ranges from 1 hour for moexipril to 2-9 hours for its active metabolite.
These properties are essential for understanding its pharmacokinetics and therapeutic profile.
Applications
Moexipril hydrochloride is primarily used in clinical settings for:
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Moexipril is a peptide. Moexipril is a non-sulfhydryl containing precursor of the active angiotensin-converting enzyme (ACE) inhibitor moexiprilat. It is used to treat high blood pressure (hypertension). It works by relaxing blood vessels, causing them to widen. Lowering high blood pressure helps prevent strokes, heart attacks and kidney problems. Moexipril is an Angiotensin Converting Enzyme Inhibitor. The mechanism of action of moexipril is as an Angiotensin-converting Enzyme Inhibitor. Moexipril is an angiotensin-converting enzyme (ACE) inhibitor which is used in the therapy of hypertension. Moexipril is associated with a low rate of transient serum aminotransferase elevations, but has yet to be linked to instances of acute liver injury. Moexipril is a non-sulfhydryl angiotensin converting enzyme (ACE) inhibitor with antihypertensive activity. As a prodrug, moexipril is hydrolyzed into its active form moexiprilat, which competitively inhibits ACE, thereby blocking the conversion of angiotensin I to angiotensin II. This prevents the actions of the potent vasoconstrictor angiotensin II and leads to vasodilation. It also prevents angiotensin II-induced aldosterone secretion by the adrenal cortex, thereby promoting diuresis and natriuresis.
Moexipril is a peptide. Moexipril is a non-sulfhydryl containing precursor of the active angiotensin-converting enzyme (ACE) inhibitor moexiprilat. It is used to treat high blood pressure (hypertension). It works by relaxing blood vessels, causing them to widen. Lowering high blood pressure helps prevent strokes, heart attacks and kidney problems. Moexipril is an Angiotensin Converting Enzyme Inhibitor. The mechanism of action of moexipril is as an Angiotensin-converting Enzyme Inhibitor. Moexipril is an angiotensin-converting enzyme (ACE) inhibitor which is used in the therapy of hypertension. Moexipril is associated with a low rate of transient serum aminotransferase elevations, but has yet to be linked to instances of acute liver injury. Moexipril is a non-sulfhydryl angiotensin converting enzyme (ACE) inhibitor with antihypertensive activity. As a prodrug, moexipril is hydrolyzed into its active form moexiprilat, which competitively inhibits ACE, thereby blocking the conversion of angiotensin I to angiotensin II. This prevents the actions of the potent vasoconstrictor angiotensin II and leads to vasodilation. It also prevents angiotensin II-induced aldosterone secretion by the adrenal cortex, thereby promoting diuresis and natriuresis.
BAY1082439 is an orally bioavailable inhibitor of the class I phosphoinositide 3-kinase (PI3K) alpha and beta isoforms with potential antineoplastic activity. PI3K alpha/beta inhibitor BAY1082439 selectively inhibits both PI3K alpha, including mutated for
BAY1125976 is an orally bioavailable inhibitor of the serine/threonine protein kinase AKT (protein kinase B) isoforms 1 and 2 (AKT1/2) with potential antineoplastic activity. AKT1/2 inhibitor BAY1125976 selectively binds to and inhibits the phosphorylatio
BAY1143269 is an orally bioavailable inhibitor of mitogen-activated protein kinase interacting serine/threonine-protein kinase 1 (MKNK1), with potential antineoplastic activity. Upon oral administration, MKNK1 inhibitor BAY 1143269 binds to MKNK1, there
BAY1143572 is a highly selective, potent and orally available inhibitor of PTEFb/CDK9 currently in Phase I. BAY1143572 inhibits MYC and shows convincing anti-tumor activity in multiple xenograft models by the induction of apoptosis. BAY 1143572 had potent